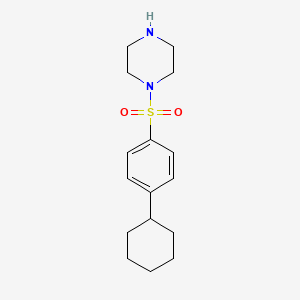

1-(4-Cyclohexylphenyl)sulfonylpiperazine

説明

Overview of Sulfonylpiperazine Derivatives as Bioactive Scaffolds

The sulfonylpiperazine core is a privileged structure in drug design, combining the structural features of a sulfonamide group and a piperazine (B1678402) ring. researchgate.netnih.gov The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and for its capacity to serve as a linker between different pharmacophoric elements. nih.govmdpi.comrsc.orgresearchgate.net The sulfonamide group, on the other hand, is a key functional group that can participate in hydrogen bonding and other interactions with biological targets, significantly influencing a compound's reactivity and binding affinity. jddtonline.info

The combination of these two moieties creates a versatile scaffold that medicinal chemists can readily modify to fine-tune a compound's properties. researchgate.net This structural adaptability has allowed for the development of sulfonylpiperazine derivatives with a broad spectrum of pharmacological activities. Researchers have successfully developed these derivatives as potent agents in various therapeutic areas, including:

Antimalarials: Certain sulfonylpiperazine compounds have been identified as specific inhibitors of red blood cell invasion by Plasmodium falciparum, the parasite responsible for the most severe form of malaria. plos.orgresearchgate.net

Central Nervous System (CNS) Agents: The scaffold has been explored for its potential to modulate CNS targets, with research into its utility for treating a range of neurological and psychiatric disorders. nih.gov

Antibacterials: In the face of rising antimicrobial resistance, novel sulfonylpiperazine derivatives are being investigated as potential antibiotics targeting essential bacterial enzymes. nih.gov

This wide range of biological activity underscores the importance of the sulfonylpiperazine framework as a foundational structure for the discovery of new medicines. researchgate.net

Rationale for Investigating 1-(4-Cyclohexylphenyl)sulfonylpiperazine

Within the broad family of sulfonylpiperazine derivatives, this compound represents a specific analogue synthesized for biological screening. While detailed research dedicated exclusively to this compound is not extensively published, the rationale for its investigation is firmly rooted in the principles of structure-activity relationship (SAR) studies. nih.gov

In medicinal chemistry, SAR analysis involves systematically altering the structure of a known bioactive compound to understand how these changes affect its biological activity. nih.govmdpi.com The investigation of this compound is a logical step in the exploration of the chemical space around the sulfonylpiperazine scaffold. The core hypothesis is that by attaching different substituents to the phenyl ring of an arylsulfonylpiperazine, one can modulate the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H24N2O2S |

| Molecular Weight | 324.44 g/mol |

| IUPAC Name | 1-[(4-cyclohexylphenyl)sulfonyl]piperazine |

| CAS Number | 790271-26-0 |

Historical Context and Current Relevance of Related Compounds

The scientific foundation for sulfonylpiperazine chemistry lies in the historical development of its parent components: sulfonamides and piperazines. The era of modern chemotherapy began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. researchgate.netwikipedia.org It was soon discovered that Prontosil was a prodrug, being metabolized in the body to sulfanilamide, the active antibacterial compound. openaccesspub.org This breakthrough ushered in the age of "sulfa drugs," which revolutionized medicine by providing the first effective treatments for a host of bacterial infections. wikipedia.orgopenaccesspub.orgresearchgate.net Over the decades, the utility of the sulfonamide group expanded beyond antimicrobials into treatments for diabetes and other conditions. openaccesspub.org

The piperazine heterocycle also has a rich history in medicine and is a key component of numerous blockbuster drugs. mdpi.comrsc.org Its inclusion in drug structures has been pivotal in developing treatments for allergies, psychiatric disorders, and infectious diseases. rsc.orgresearchgate.net

The convergence of these two historically significant pharmacophores into the sulfonylpiperazine scaffold has created new opportunities in drug discovery. The current relevance of this scaffold is highlighted by recent and ongoing research into novel therapeutic applications. For instance, a 2023 study published in PLOS Biology detailed the mechanism of action for a series of sulfonylpiperazine compounds that prevent Plasmodium falciparum from invading red blood cells, a critical step in the malaria life cycle. plos.org This research identifies a novel way to combat malaria, a disease for which new treatments are urgently needed due to growing drug resistance. plos.orgresearchgate.net This demonstrates the continued importance and therapeutic potential of exploring derivatives of the sulfonylpiperazine core.

| Compound Name/Code | Therapeutic Area | Reported Biological Activity | Reference |

|---|---|---|---|

| MMV020291 | Antimalarial | Inhibitor of P. falciparum merozoite invasion of red blood cells by interfering with actin-1/profilin dynamics. | plos.org |

| Sultiame | Anticonvulsant | Used in the treatment of epilepsy; lacks antibacterial activity. | wikipedia.org |

Structure

3D Structure

特性

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-21(20,18-12-10-17-11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-9,14,17H,1-5,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGAPWSNYBJDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Cyclohexylphenyl Sulfonylpiperazine

General Synthetic Routes to Sulfonylpiperazine Analogues

The construction of sulfonylpiperazine analogues is typically achieved through convergent synthesis, where key fragments are prepared separately and then combined. This approach allows for flexibility in modifying different parts of the molecule.

The central sulfonylpiperazine core is predominantly formed via a nucleophilic substitution reaction. This key step involves the formation of a stable sulfonamide bond. The most common and direct method is the reaction between a substituted arylsulfonyl chloride and piperazine (B1678402) or one of its derivatives. nih.gov

The general reaction scheme proceeds as follows: an arylsulfonyl chloride is reacted with a piperazine, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is critical and typically involves aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724), which can dissolve the reactants and facilitate the reaction. rsc.org This method is widely applicable for coupling various substituted aryl sulfonyl chlorides with either piperazine itself or N-monosubstituted piperazines to yield the desired products. nih.gov

Alternative strategies for creating N-aryl piperazines, which can then be coupled with a sulfonyl chloride, include palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed coupling reactions. nih.gov

Functionalization of the aryl and cyclohexyl portions of the molecule is crucial for tuning its physicochemical properties and biological activity.

Aryl Moiety Functionalization: Modification of the aryl ring is typically achieved by starting with an already functionalized precursor. For instance, various substituted benzoyl chlorides or sulfonyl chlorides can be used in the initial coupling reaction to introduce different groups onto the phenyl ring. nih.govresearchgate.net Common modifications include the introduction of halogen, alkyl, alkoxy, or nitro groups. These groups can then be subjected to further chemical transformations if desired.

Cyclohexyl and Aliphatic Moiety Functionalization: Direct functionalization of saturated aliphatic rings like the cyclohexyl group is more challenging due to the inertness of C-H bonds. However, modern synthetic methods have provided new avenues for such transformations. Photoredox catalysis, for example, has emerged as a powerful tool for the direct C(sp³)–H functionalization of aliphatic rings under mild conditions. princeton.edu This allows for the introduction of aryl, heteroaryl, or other functional groups onto the saturated core. princeton.edu For other cyclic systems like cyclobutanes, methods involving palladium-catalyzed C-C cleavage and functionalization have been developed to introduce diverse substituents in a stereospecific manner. nih.govresearchgate.net These advanced strategies enable the late-stage diversification of drug candidates, which is highly valuable in medicinal chemistry.

Specific Synthetic Protocols for 1-(4-Cyclohexylphenyl)sulfonylpiperazine and Its Derivatives

The synthesis of the title compound, this compound, is a direct application of the general strategy described above. The key precursor for this synthesis is 4-cyclohexylbenzenesulfonyl chloride. chemicalbook.comhit2lead.com This intermediate is prepared by the chlorosulfonation of cyclohexylbenzene (B7769038).

The specific protocol involves the following steps:

Preparation of the Sulfonyl Chloride: Cyclohexylbenzene is reacted with an excess of chlorosulfonic acid. The reaction mixture is then carefully quenched with ice water, causing the product, 4-cyclohexylbenzenesulfonyl chloride, to precipitate. google.comgoogle.com

Sulfonamide Bond Formation: The synthesized or commercially obtained 4-cyclohexylbenzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane. To this solution, piperazine is added, often in excess to minimize the formation of the double-sulfonated byproduct. A tertiary amine base like triethylamine is included to scavenge the HCl produced. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride salt and any unreacted piperazine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, most commonly by column chromatography on silica (B1680970) gel, to yield pure this compound.

Derivatives can be synthesized by using substituted piperazines in the second step or by starting with functionalized cyclohexylbenzene in the first step.

Optimization of Reaction Conditions and Yields for Analogues

Optimizing reaction conditions is essential for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis of sulfonylpiperazine analogues. numberanalytics.com The formation of the sulfonamide bond is the critical step where optimization efforts are focused. Key parameters that are systematically varied include the choice of solvent, temperature, base, and the potential use of catalysts. researchgate.netnumberanalytics.com

For instance, the use of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate by forming a more reactive intermediate with the sulfonyl chloride. bdmaee.net The choice of base and solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. numberanalytics.com A systematic screening of these parameters is typically performed to identify the ideal conditions for a specific set of reactants.

Below is a table summarizing common parameters and their effects on sulfonamide/amide bond formation:

| Parameter | Options | General Effect on Reaction |

| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Affects reactant solubility and reaction rate. Polar aprotic solvents like DMF and ACN are often effective. numberanalytics.com |

| Base | Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) | Neutralizes the acidic byproduct (HCl), driving the reaction forward. The choice can impact reaction rate and side reactions. |

| Temperature | 0 °C to reflux | Higher temperatures generally increase the reaction rate but can also lead to the formation of degradation products. bdmaee.net |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Can significantly increase the rate of acylation/sulfonylation by forming a highly reactive intermediate. bdmaee.net |

| Reactant Ratio | Excess amine or sulfonyl chloride | Using an excess of the piperazine component can help to prevent the formation of undesired bis-sulfonated products. nih.gov |

| Coupling Reagents | DCC, HOBt, TBTU (for amide bonds) | Used to activate carboxylic acids for amide bond formation; less common for sulfonamides which use reactive sulfonyl chlorides. numberanalytics.com |

Methodologies for Chemical Characterization and Purity Assessment (Excluding Basic Identification Data)

Ensuring the chemical identity and purity of synthesized compounds like this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. nih.gov A reversed-phase HPLC method, often using a C18 column, is developed to separate the target compound from starting materials, reagents, and any byproducts. nih.govptfarm.pl The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol. nih.gov Purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total area of all observed peaks at a specific UV wavelength. ptfarm.pl Stress testing, where the compound is subjected to harsh conditions (acid, base, heat, oxidation), can be performed to validate the method's ability to separate the parent compound from its degradation products, confirming its stability-indicating capacity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for both characterization and purity analysis. It couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov As the separated components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This provides molecular weight information, which is a key piece of data for confirming the identity of the synthesized compound. ptfarm.plnih.gov Furthermore, LC-MS can detect and help identify the structures of impurities and degradation products, even those present at very low levels. nih.govnih.gov

In Vitro Biological Activity and Enzymatic Inhibition Studies of 1 4 Cyclohexylphenyl Sulfonylpiperazine

Evaluation of Enzyme Inhibition Potentials

Inhibition of Glycosidases (e.g., α-glucosidase)

No research data was found regarding the evaluation of 1-(4-cyclohexylphenyl)sulfonylpiperazine as an inhibitor of α-glucosidase or other glycosidases. Therefore, its potential to interfere with carbohydrate metabolism through this mechanism remains uncharacterized.

Modulation of Oxidoreductases (e.g., Lipoxygenase)

There are no available studies on the modulatory effects of this compound on lipoxygenase or other oxidoreductases. Its capacity to influence inflammatory pathways mediated by these enzymes has not been investigated.

Inhibition of Bacterial Enzymes (e.g., LpxH from Enterobacterales)

No studies were identified that specifically investigated the inhibitory effect of this compound on LpxH from Enterobacterales or any other bacterial enzymes. While sulfonylpiperazine scaffolds have been explored in the context of LpxH inhibition, research on this particular analog is not available.

Phosphatidylinositol 3-kinase (PI3K) Isoform Delta Inhibition

There is no published data on the activity of this compound as an inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). Its potential role in PI3K-mediated signaling pathways has not been explored.

Cellular Level Biological Responses (Excluding Clinical Human Data)

Antiproliferative Activity against Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, A549, HepG2, Huh7, HCT116, Ovcar-3, M14)

Without primary research data on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Effects on Bacterial Viability and Resistance Mechanisms (e.g., Time-Kill Kinetics, Spontaneous Resistance Mutation)

No published studies were found that investigated the time-kill kinetics or the frequency of spontaneous resistance mutation related to this compound.

Mechanisms of Action at the Cellular Level (e.g., Apoptosis Induction, DNA Synthesis Inhibition)

There is no available data from in vitro studies describing the induction of apoptosis or inhibition of DNA synthesis as a mechanism of action for this compound.

Receptor Binding and Ligand Interaction Research for 1 4 Cyclohexylphenyl Sulfonylpiperazine Analogues

Serotonin (B10506) Receptor (5-HT1A) Ligand Affinity and Selectivity

Analogues of 1-(4-cyclohexylphenyl)sulfonylpiperazine have been explored for their affinity and selectivity towards the serotonin 5-HT1A receptor, a key target in the treatment of anxiety and depressive disorders.

One area of research has focused on conformationally constrained analogues, such as trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines. These compounds have demonstrated high affinity for the 5-HT1A receptor. For instance, the compound trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) exhibited a remarkable affinity with a Kᵢ value of 0.028 nM for the 5-HT1A receptor. nih.gov This high affinity was coupled with significant selectivity over other receptors, as evidenced by its much lower affinity for the dopamine (B1211576) D2 receptor (Kᵢ = 2194 nM) and the α1-adrenergic receptor (Kᵢ = 767 nM). nih.gov

Further modifications to the arylpiperazine scaffold have also yielded potent and selective 5-HT1A ligands. For example, several 4-alkyl-1-arylpiperazines incorporating a tetralin moiety have been synthesized to enhance selectivity. Certain derivatives with 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine groups displayed very low IC₅₀ values, in the range of 0.3 nM, for the 5-HT1A receptor, indicating high potency. nih.gov

The introduction of bulky substituents has also been investigated. Two novel compounds, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1³﹐⁷]decan-1-amine, which incorporate the 2-MeO-Ph-piperazine moiety, have shown high selectivity for the 5-HT1A receptor with Kᵢ values of 1.2 nM and 21.3 nM, respectively. mdpi.com

| Compound | 5-HT1A Kᵢ (nM) | D2 Kᵢ (nM) | α1 Kᵢ (nM) | Selectivity (5-HT1A vs D2) | Selectivity (5-HT1A vs α1) |

| trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) | 0.028 | 2194 | 767 | ~78,357-fold | ~27,393-fold |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine | 1.2 | - | - | - | - |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1³﹐⁷]decan-1-amine | 21.3 | - | - | - | - |

Dopamine D2 Receptor Binding Profiles

The dopamine D2 receptor is a primary target for antipsychotic medications. While high affinity for this receptor is desirable for treating psychosis, selectivity against other receptors is crucial to minimize side effects. Research into N-phenylpiperazine analogues has aimed to characterize their binding at D2 and D3 dopamine receptors.

A series of substituted N-phenylpiperazine analogues were evaluated for their binding affinities at human D2 and D3 dopamine receptors. nih.gov The binding affinities for the human D2 receptor were found to be in the range of Kᵢ values from 349 to 7522 nM for one subset of compounds, indicating moderate to low affinity. nih.gov A different series of N-phenylpiperazine analogues, the 4-thiophene-3-yl-benzamides and 4-thiazolyl-4-ylbenzamides, generally exhibited lower affinity for the D2 receptor compared to the D3 receptor, with D3 versus D2 receptor binding selectivity ranging from 67 to 1831-fold. nih.gov For example, one compound was found to have substantial D3 vs. D2 binding selectivity of approximately 500-fold. nih.gov

The structural features of these analogues play a significant role in their D2 receptor affinity. Aripiprazole (B633), a well-known antipsychotic, is a 1,4-disubstituted arylpiperazine that acts as a D2 receptor partial agonist. mdpi.com The development of novel 3,4-dihydroquinolin-2(1H)-one derivatives related to aripiprazole has been pursued to explore potential D2 receptor modulators. mdpi.com

| Compound Series | D2 Receptor Kᵢ Range (nM) | D3 Receptor Kᵢ Range (nM) | D3 vs. D2 Selectivity |

| Substituted N-Phenylpiperazine Analogs (3a-f) | 349 - 7522 | 96 - 1413 | 1.0 - 7.5-fold |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines (6a-f) | - | 1.4 - 43 | 67 - 1831-fold |

| 4-thiazolyl-4-ylbenzamide N-piperazines (7a-f) | - | 2.5 - 31 | 73 - 1390-fold |

Melanocortin-4 Receptor (MC4R) Ligand Properties

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and appetite, making it an attractive target for the treatment of obesity. nih.gov Analogues of this compound have been investigated as potential MC4R agonists.

A series of MC4R agonists containing a piperazine (B1678402) core with an ortho-substituted aryl sulfonamide has been described. Compounds from this series demonstrated binding and functional activities at MC4R of less than 30 nM. researchgate.net Notably, one of the most selective compounds in this series was over 25,000-fold more potent at MC4R than at the related MC3R, and 490-fold more potent at MC4R than at MC5R. researchgate.net This high degree of selectivity is a critical attribute for developing targeted therapies that avoid off-target effects.

The development of selective, nonpeptide agonists for MC4R has been a significant focus of research. researchgate.net The small molecule THIQ is a known selective agonist for MC4R. nih.gov Structure-based design approaches, utilizing crystal structures of MC4R in complex with ligands, have been employed to improve the potency and selectivity of peptide and non-peptide ligands. umich.edu These studies provide insights into how to exploit binding site subpockets to achieve greater selectivity between MC4R and other melanocortin receptor subtypes. umich.edu

| Compound Series | MC4R Activity (nM) | MC4R vs. MC3R Selectivity | MC4R vs. MC5R Selectivity |

| Piperazine core with ortho-substituted aryl sulfonamide | < 30 | > 25,000-fold | > 490-fold |

Competitive Binding Mechanisms

The interaction of this compound analogues with their target receptors is typically studied using competitive radioligand binding assays. nih.govnih.gov This technique allows for the determination of the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

In studies of serotonin receptors, competition binding experiments are often performed using a radioligand such as [³H]-8-Hydroxy-DPAT. nih.gov The nonspecific binding is determined in the presence of a high concentration of a known ligand like serotonin. nih.gov Similarly, for dopamine receptors, competitive radioligand binding techniques are used to determine the Kᵢ values of ligands at human D2 and D3 receptors expressed in transfected cell lines. nih.gov

The binding of N-phenylpiperazine analogues to the D3 receptor has been proposed to occur in a bitopic manner. nih.gov This means the ligand interacts with both the primary binding site (orthosteric site) and a secondary binding site (allosteric site) on the receptor simultaneously. This bitopic binding is thought to contribute to the observed high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov The arylpiperazine moiety is a common scaffold in many G-protein coupled receptor ligands and is believed to form key interactions, such as a charged-assisted hydrogen bond with a conserved aspartate residue in the third transmembrane helix of serotonin and dopamine receptors. nih.gov The aryl substituent linked to the piperazine ring typically occupies a deeper pocket within the binding site. nih.gov

Structure Activity Relationship Sar Investigations of 1 4 Cyclohexylphenyl Sulfonylpiperazine Derivatives

Design Principles for Modifying the Cyclohexylphenyl and Piperazine (B1678402) Moieties

The design of derivatives of 1-(4-Cyclohexylphenyl)sulfonylpiperazine is guided by several key principles aimed at enhancing desired biological effects while minimizing off-target interactions. Modifications to the cyclohexylphenyl and piperazine moieties are undertaken with specific goals in mind.

Cyclohexylphenyl Moiety: This part of the molecule often contributes to the compound's lipophilicity and van der Waals interactions with the target protein. The cyclohexyl group, being a three-dimensional structure, can provide more contact points with a target protein compared to a flat phenyl group. pharmablock.com Design strategies for this moiety often focus on:

Substitution on the Phenyl Ring: Introducing various substituents on the phenyl ring can modulate the electronic properties (electron-donating or electron-withdrawing), steric bulk, and hydrogen bonding potential of the molecule. These changes can influence binding affinity and selectivity.

Alteration of the Cyclohexyl Ring: Modifications to the cyclohexyl ring, such as changing its conformation or introducing substituents, can impact how the molecule fits into a binding pocket. The position of oxidation on a cyclohexyl group is often at the 4-position, and blocking this site can be a strategy to improve metabolic stability. pressbooks.pub

Piperazine Moiety: The piperazine ring is a common scaffold in medicinal chemistry due to its ability to improve pharmacokinetic properties. researchgate.net Design principles for modifying this moiety include:

Substitution on the Second Nitrogen (N4): The free nitrogen atom of the piperazine ring is a key site for modification. Introducing different substituents can alter the compound's polarity, basicity, and ability to form hydrogen bonds, which can significantly affect its interaction with biological targets and its pharmacokinetic profile.

Introduction of Rigidity: Incorporating the piperazine ring into a bicyclic system or adding bulky substituents can reduce its conformational flexibility. This can lead to a more defined orientation of the molecule when it binds to its target, potentially increasing potency and selectivity.

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic variations of substituents on both the cyclohexylphenyl and piperazine moieties have a profound impact on the biological potency and selectivity of this compound derivatives.

Substitutions on the Cyclohexylphenyl Moiety:

The nature and position of substituents on the phenyl ring can dramatically alter biological activity. For instance, in studies of analogous sulfonylpiperazine compounds, the position of a fluorine atom on the phenyl ring was shown to have a significant effect on selectivity for different subtypes of nicotinic receptors. nih.gov An ortho-fluorophenyl substitution was associated with higher selectivity for one receptor subtype, while a para-fluorophenyl group showed no preference. nih.gov

Interactive Data Table: Hypothetical Impact of Phenyl Ring Substituents on Potency

| Substituent (R) | Position | IC50 (nM) | Selectivity Ratio (Target A vs. Target B) |

| H | - | 100 | 1 |

| 2-F | ortho | 50 | 10 |

| 4-F | para | 80 | 2 |

| 4-OCH3 | para | 120 | 0.8 |

| 4-Cl | para | 75 | 3 |

Substitutions on the Piperazine Moiety:

Modifications at the N4 position of the piperazine ring are critical for modulating potency and selectivity. In various classes of piperazine-containing compounds, the introduction of different aryl or alkyl groups at this position has been shown to significantly influence receptor binding affinity. nih.govnih.gov For example, the presence of a free amino group on piperazine derivatives has been found to be essential for inhibitory activity in some contexts. researchgate.net

Furthermore, the introduction of larger, more complex substituents can lead to interactions with secondary binding pockets on the target protein, enhancing both potency and selectivity. In a series of indole-based piperazine derivatives, the presence of the piperazine substitution was found to be crucial for receptor affinity by facilitating additional hydrophobic and electrostatic interactions. chronobiologyinmedicine.org

Interactive Data Table: Hypothetical Impact of Piperazine N4-Substituents on Potency

| N4-Substituent (R') | IC50 (nM) | Lipophilicity (logP) |

| H | 250 | 2.5 |

| Methyl | 150 | 2.8 |

| Benzyl | 80 | 4.2 |

| 4-Fluorobenzyl | 65 | 4.3 |

| Pyridin-2-yl | 180 | 2.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models can be developed to predict the potency and selectivity of new, unsynthesized analogs, thereby guiding further drug design efforts.

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

For piperazine derivatives, QSAR studies have shown that descriptors related to electronic properties (e.g., electrostatic factors) and steric features are often correlated with their antagonistic effects. nih.gov In the context of this compound derivatives, a QSAR model might reveal that specific steric and electronic properties of the substituents on the cyclohexylphenyl and piperazine rings are crucial for high potency. For example, a model could indicate that bulky, electron-withdrawing groups at a particular position on the phenyl ring are favorable for activity.

Bioisosteric Replacements and Their Influence on Activity

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov

Bioisosteric Replacements for the Cyclohexylphenyl Moiety:

Cyclohexyl Ring: The cyclohexyl group can be considered a bioisostere of a phenyl ring, offering a three-dimensional structure that may lead to better interactions with the target. pharmablock.com Conversely, replacing the cyclohexyl group with other saturated rings like cyclopentyl or cycloheptyl could fine-tune the steric bulk and lipophilicity.

Phenyl Ring: The phenyl ring can be replaced by various heteroaromatic rings such as pyridine (B92270), thiophene, or pyrazole. These replacements can introduce new hydrogen bonding opportunities, alter the electronic properties, and improve metabolic stability. For example, replacing a phenyl ring with a pyridine ring can significantly reduce the lipophilicity of a molecule.

Bioisosteric Replacements for the Piperazine Moiety:

The piperazine ring itself is often used as a bioisosteric replacement for other diamine-containing structures. However, it can also be replaced by other cyclic amines like piperidine (B6355638) or morpholine (B109124). A morpholine ring, for instance, can offer solubility advantages and block metabolic soft spots. pressbooks.pub

Interactive Data Table: Hypothetical Effect of Bioisosteric Replacements on Activity

| Original Moiety | Bioisosteric Replacement | Predicted Effect on Potency | Predicted Effect on Solubility |

| Cyclohexyl | Phenyl | May decrease if 3D shape is crucial | May decrease |

| Phenyl | Pyridyl | May increase or decrease depending on H-bonding | Increase |

| Piperazine | Morpholine | May decrease potency but improve pharmacokinetics | Increase |

| Phenyl | Bicyclo[1.1.1]pentane | May improve metabolic stability and solubility | Increase |

Computational Chemistry and Molecular Modeling Applications in 1 4 Cyclohexylphenyl Sulfonylpiperazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein target) to form a stable complex. discoveryjournals.orgresearchgate.net This technique is crucial in rational drug design for evaluating the behavior of small molecules like 1-(4-cyclohexylphenyl)sulfonylpiperazine within the binding site of a biological target. researchgate.net The process involves preparing the 3D structures of both the ligand and the target protein, followed by an algorithm that explores various binding poses, each of which is assigned a score based on its predicted binding affinity. researchgate.netjapsonline.com

A primary application of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and its target. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.govindexcopernicus.com For a compound such as this compound, docking simulations can be used to screen potential biological targets by comparing its binding affinity against that of known inhibitors or endogenous ligands.

The simulation also predicts the binding mode, which is the specific orientation and conformation of the ligand within the receptor's active site. nih.gov This reveals how the ligand fits into the binding pocket and which of its functional groups are positioned to interact with the protein. For instance, the cyclohexylphenyl group might be predicted to sit in a hydrophobic pocket, while the sulfonylpiperazine moiety could form hydrogen bonds with polar residues. These predictions are fundamental for understanding the structural basis of the ligand's activity.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

This table represents the type of data generated from molecular docking studies and is for illustrative purposes only.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | Hypothetical Kinase A | -8.5 | Hydrogen bond with Gln82, Hydrophobic interaction with Leu15 |

| Reference Inhibitor | Hypothetical Kinase A | -9.2 | Hydrogen bond with Gln82, Pi-stacking with Phe90 |

By analyzing the predicted binding mode, molecular docking simulations can identify the specific amino acid residues within the target's binding pocket that are crucial for ligand recognition and binding. nih.govnih.govresearchgate.net These key interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govrsc.org

For this compound, a docking study might reveal that the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors with the backbone amide of one residue, while the cyclohexyl ring engages in hydrophobic interactions with nonpolar residues like valine, leucine, or isoleucine in a deep binding pocket. indexcopernicus.com Identifying these "hotspots" of interaction is vital for structure-activity relationship (SAR) studies, as it allows chemists to design new derivatives with modified groups to enhance these interactions and improve potency. nih.govrsc.org The identification of the binding pocket itself is a critical first step, often accomplished with specialized software that analyzes the protein's surface to find suitable cavities for ligand binding. researchgate.netindexcopernicus.com

During the docking process, the ligand is typically treated as flexible, allowing the simulation to explore a range of possible conformations (spatial arrangements of atoms) it can adopt within the active site. researchgate.net This is important because the conformation of a molecule can change significantly upon binding to a receptor compared to its unbound state in solution. The docking algorithm samples these different conformations to find the one that results in the most stable protein-ligand complex, often referred to as the bioactive conformation. rsc.org Understanding the preferred bound conformation of this compound is essential for designing more rigid analogs that are "pre-organized" for binding, which can lead to improved affinity and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure and properties of a molecule. substack.com Methods like Density Functional Theory (DFT) are commonly used to investigate molecules like this compound, offering insights that are complementary to molecular docking. nih.govnih.govresearchgate.net These calculations can be used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govnih.gov

The electronic structure of a molecule governs its reactivity and interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron to a higher energy state. nih.govresearchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the electron density surface of the molecule, using color-coding to show regions of different electrostatic potential. thaiscience.inforesearchgate.net Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. thaiscience.info For this compound, an MEP map would likely show negative potential around the sulfonyl oxygen atoms, highlighting their role as hydrogen bond acceptors.

Table 2: Representative Quantum Chemical Properties

This table shows examples of data obtained from quantum chemical calculations and is for illustrative purposes only.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.1 Debye | Measures overall polarity of the molecule |

Quantum chemical calculations can be used to compute various descriptors that quantify the reactivity and stability of a molecule. mdpi.com Based on HOMO and LUMO energies, parameters such as chemical hardness (resistance to change in electron distribution), chemical potential (the "escaping tendency" of electrons), and electrophilicity index can be determined. thaiscience.info These descriptors provide a quantitative basis for comparing the reactivity of different chemical compounds.

These assessments are valuable for predicting a molecule's metabolic stability. By identifying the most reactive sites on this compound, researchers can predict where metabolic transformations (e.g., oxidation by cytochrome P450 enzymes) are likely to occur. This information can then be used to modify the molecule at these positions to block metabolism and improve its pharmacokinetic profile.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide a detailed picture of how a ligand, such as a derivative of the this compound scaffold, interacts with its biological target, typically a protein. This technique allows researchers to observe the dynamic nature of the binding process, including conformational changes in both the ligand and the protein, the role of solvent molecules, and the key intermolecular interactions that stabilize the complex.

By simulating the behavior of the ligand-protein complex over a period of nanoseconds to microseconds, researchers can identify crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are critical for binding affinity and selectivity. These simulations can also be used to calculate the binding free energy, providing a quantitative measure of the ligand's potency.

For a hypothetical study involving a sulfonylpiperazine derivative, the key findings from an MD simulation could be summarized as follows:

| Simulation Parameter | Finding | Implication for Binding Mechanism |

| Root Mean Square Deviation (RMSD) | Low RMSD values for the ligand and protein backbone atoms after an initial equilibration period. | Indicates that the ligand remains stably bound in the active site of the protein throughout the simulation. |

| Key Amino Acid Interactions | Persistent hydrogen bonds observed between the sulfonyl group's oxygen atoms and specific polar amino acid residues (e.g., Arginine, Lysine) in the binding pocket. | Highlights the critical role of the sulfonyl moiety in anchoring the compound to the target. |

| Hydrophobic Interactions | The cyclohexyl and phenyl rings of the ligand are observed to be consistently engaged in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine). | These interactions are likely major contributors to the overall binding affinity. |

| Water Molecule Dynamics | Analysis of water molecules in the binding site might reveal "bridging" water molecules that mediate interactions between the ligand and the protein. | Provides a more complete understanding of the binding environment and potential for optimization. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | A favorable calculated binding free energy. | Correlates with and helps to explain experimentally observed high binding affinity. |

Such detailed insights are invaluable for structure-based drug design, allowing medicinal chemists to rationally modify the chemical structure of the lead compound to enhance its binding affinity and selectivity.

Cheminformatics Approaches in Compound Library Design

Cheminformatics combines computer and informational sciences to address problems in the field of chemistry. In drug discovery, cheminformatics plays a crucial role in the design, analysis, and optimization of compound libraries. For a scaffold like this compound, cheminformatics approaches can be used to design a library of related compounds with a high probability of containing active and drug-like molecules.

The process of designing a focused compound library around a specific scaffold typically involves several cheminformatics techniques:

Scaffold Hopping and Enumeration: Starting with the core this compound scaffold, computational tools can be used to explore alternative core structures (scaffold hopping) that maintain the key pharmacophoric features required for biological activity. Additionally, virtual libraries can be generated by systematically enumerating different substituents at various points of chemical diversity on the parent scaffold.

Virtual Screening: Large virtual libraries of compounds based on the sulfonylpiperazine scaffold can be screened in silico against a 3D model of the biological target. This process, known as virtual screening, uses docking algorithms to predict the binding mode and affinity of each compound, allowing researchers to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

ADMET Profiling: Cheminformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. This early-stage filtering helps to eliminate compounds that are likely to fail later in the drug development process due to poor pharmacokinetic properties or toxicity.

The design of a hypothetical compound library based on the this compound scaffold could be guided by the following cheminformatics workflow:

| Cheminformatics Technique | Application in Library Design | Desired Outcome |

| Scaffold Analysis | Identification of key structural features and points for chemical modification on the this compound core. | A well-defined strategy for generating structural diversity while preserving essential binding motifs. |

| Combinatorial Library Enumeration | In silico generation of a large virtual library by attaching a variety of chemical building blocks to the scaffold's modification points. | A comprehensive virtual collection of potential drug candidates for further evaluation. |

| Property Filtering (e.g., Lipinski's Rule of Five) | Application of computational filters to remove compounds with undesirable physicochemical properties that may lead to poor oral bioavailability. | A refined virtual library enriched with "drug-like" molecules. |

| Structure-Based Virtual Screening | Docking the filtered virtual library against the target protein to predict binding affinities and poses. | A ranked list of compounds with the highest predicted potency for the target. |

| Diversity Analysis | Ensuring a broad representation of chemical space within the selected hits to maximize the information gained from experimental screening. | A final selection of a diverse set of high-potential compounds for synthesis. |

By leveraging these computational approaches, researchers can more efficiently explore the chemical space around the this compound scaffold, accelerating the discovery of novel and optimized drug candidates.

Preclinical Pharmacological Investigations of 1 4 Cyclohexylphenyl Sulfonylpiperazine in Non Human in Vivo Models

Efficacy Studies in Disease Models (e.g., Myeloproliferative Disorders, Focal Cerebral Ischemia, Rheumatoid Arthritis, Cancer)

There is currently no publicly available scientific literature detailing the efficacy of 1-(4-Cyclohexylphenyl)sulfonylpiperazine in established non-human in vivo models of myeloproliferative disorders, focal cerebral ischemia, rheumatoid arthritis, or cancer. Extensive searches of scientific databases and literature repositories did not yield any preclinical studies investigating the therapeutic potential of this specific compound in these disease areas.

Neurochemical Effects in Animal Models (e.g., Dopaminergic Stabilization)

Information regarding the neurochemical effects of this compound in animal models is not available in the public domain. No studies have been published that investigate the compound's impact on neurotransmitter systems, including any potential for dopaminergic stabilization.

Pharmacokinetic Predictions (Excluding Toxicity)

There are no published preclinical studies detailing the in vivo pharmacokinetic properties of this compound. Data on its absorption, distribution, metabolism, and excretion (ADME) in non-human models have not been reported in the scientific literature.

Future Directions and Advanced Research Perspectives for 1 4 Cyclohexylphenyl Sulfonylpiperazine

Design of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogues of 1-(4-cyclohexylphenyl)sulfonylpiperazine is centered on enhancing their specificity to minimize off-target effects and improve therapeutic outcomes. A key strategy involves extensive structure-activity relationship (SAR) studies to understand how modifications to the core molecule influence its biological activity. nih.gov

One area of focus is the modification of the sulfonylpiperazine core. For instance, a series of 1,5-diarylpyrazole derivatives containing a sulfonamide group were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This work led to the identification of celecoxib, a potent and selective COX-2 inhibitor. nih.gov Similarly, researchers have designed and synthesized various fused aryl-cycloalkyl and aryl-heterocyclic compounds that function as inhibitors of tubulin polymerization, inspired by the natural products colchicine (B1669291) and combretastatin (B1194345) A-4. rsc.org

Another approach involves the synthesis of hybrid molecules that combine the sulfonylpiperazine moiety with other pharmacophores to create novel compounds with unique biological activities. For example, a series of 1,3,4-oxadiazole (B1194373) compounds containing a phenylalanine amino acid were designed and synthesized, demonstrating remarkable carbonic anhydrase inhibitory profiles. mdpi.com The synthesis of new 1,4-dihydropyridine (B1200194) derivatives has also yielded compounds with good COX-2 inhibitory activity and selectivity. nih.gov

The following table summarizes some of the approaches being used to design next-generation analogues:

| Approach | Description | Example |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to determine the influence on biological activity. | Synthesis of 1,5-diarylpyrazole derivatives to identify potent and selective COX-2 inhibitors. nih.gov |

| Fused Ring Systems | Combining the core structure with other ring systems to create novel compounds. | Design of benzocyclooctene (B12657369) and indene-based analogues as inhibitors of tubulin polymerization. rsc.org |

| Molecular Hybridization | Combining the sulfonylpiperazine moiety with other known pharmacophores. | Development of quinoline-thiosemicarbazone derivatives as potential agents against Alzheimer's disease. mdpi.com |

Exploration of Novel Therapeutic Applications

Researchers are exploring the potential of this compound and its analogues for a wide range of new therapeutic applications beyond their initial intended uses.

One significant area of investigation is in the development of new anticancer agents. For instance, a series of aryl-piperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.02,6] dec-8-ene-3,5-dione have been synthesized and evaluated as anti-cancer and anti-angiogenesis agents. eurekaselect.com Additionally, new 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues have been designed and synthesized as potential anticancer agents. nih.gov The discovery of imidazo[1,2-a]quinoxaline (B3349733) derivatives as potent EGFR inhibitors highlights the potential of this chemical class in lung cancer therapy. nih.gov

Another promising field is the development of treatments for neglected tropical diseases. For example, novel peptidyl nitriles targeting rhodesain and falcipain-2 are being developed for the treatment of sleeping sickness and malaria. mdpi.com A specific sulfonylpiperazine compound, MMV020291, has been identified as a specific inhibitor of red blood cell invasion by Plasmodium falciparum, the parasite that causes malaria. nih.govplos.org This compound and its analogues interfere with the interaction between actin-1 and profilin in the parasite. nih.govplos.org

Furthermore, the anti-inflammatory properties of these compounds are being investigated. A series of 1,4-dihydropyridine derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs. nih.gov Derivatives of 3,4-pyrroledicarboximides have also shown potent analgesic activity in preclinical studies. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Sulfonylpiperazines

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape for sulfonylpiperazines by accelerating the identification of promising candidates and optimizing their properties. nih.govbpasjournals.commdpi.com These technologies are being applied across various stages of the drug development pipeline. nih.govjsr.org

Deep learning, a more advanced form of machine learning, is also being employed to automatically extract features from input data and model non-linear relationships, further enhancing the predictive power of these computational tools. mdpi.com The integration of AI and ML is expected to significantly reduce the time and cost of drug development, with studies suggesting potential reductions of 60-66% in time to market and 40-80% in R&D costs. bpasjournals.com

Advanced Methodologies in Target Deconvolution and Polypharmacology

Understanding how a drug interacts with multiple targets, a concept known as polypharmacology, is crucial for developing safer and more effective therapies. nih.govsemanticscholar.org Advanced methodologies are being employed to unravel the complex biological interactions of this compound and its analogues.

Target deconvolution, the process of identifying the specific molecular targets of a drug, is a key challenge in drug discovery. semanticscholar.orgresearchgate.net Computational approaches that integrate data from compound-target protein interactions and compound-phenotype associations are being used to identify the biological targets responsible for a drug's therapeutic effects. researchgate.net An ensemble approach using elastic net regularization combined with mRNA expression profiling has been used to identify kinases important for cell migration. nih.gov

The study of polypharmacology is also gaining importance, as it is recognized that many drugs exert their effects by interacting with multiple targets. semanticscholar.org By understanding the polypharmacological profile of a compound, researchers can design drugs with improved efficacy and reduced side effects. nih.gov For instance, in the context of cancer, targeting multiple pathways simultaneously can be more effective than inhibiting a single target. digitellinc.com

Q & A

Q. What are the recommended synthetic routes for 1-(4-Cyclohexylphenyl)sulfonylpiperazine, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves:

- Cyclohexylation : Reacting 4-bromophenyl sulfonyl chloride with cyclohexane under Friedel-Crafts conditions using AlCl₃ as a catalyst .

- Sulfonylation : Introducing the sulfonyl group to the cyclohexylphenyl intermediate via nucleophilic substitution with piperazine in anhydrous dichloromethane (DCM) at 0–5°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Optimal conditions include inert atmospheres (N₂/Ar), controlled temperatures (60–80°C), and catalysts like DMAP for coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm) and sulfonyl-linked carbons (δ 45–55 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₂N₂O₂S: 306.14) .

- XRPD : Assess crystallinity and polymorphic forms .

- HPLC : Monitor purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the critical storage conditions and handling precautions for this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis of the sulfonyl group .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods to minimize inhalation of fine particles .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation profiles .

Advanced Research Questions

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of sulfonylpiperazine derivatives?

Methodological Answer:

- Substituent Variation : Systematically modify the cyclohexyl group (e.g., replace with adamantyl or fluorophenyl) and compare bioactivity .

- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays .

- Data Analysis : Use IC₅₀ comparisons and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What methodologies address discrepancies in reported biological activity data for piperazine-based compounds?

Methodological Answer:

- Cross-Validation : Replicate assays in multiple models (e.g., in vitro cell lines vs. ex vivo tissue samples) .

- Standardized Protocols : Control variables like solvent (DMSO concentration <0.1%) and incubation time .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to resolve contradictions in IC₅₀ values across studies .

Q. How can computational modeling predict the binding affinity of this compound with enzyme targets?

Methodological Answer:

- Molecular Docking : Simulate interactions with enzymes (e.g., hCA II) using PyMOL and Schrödinger Suite. Focus on sulfonyl group hydrogen bonding with active-site zinc .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes .

- QSAR Models : Derive predictive equations using descriptors like LogP and polar surface area .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication method, 200 nm particle size) for sustained release .

- Pharmacokinetics : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。